molecular formula C7H9ClN4O3 B13993180 N-(2-Chloroethyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide CAS No. 7464-69-9

N-(2-Chloroethyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide

Cat. No.: B13993180
CAS No.: 7464-69-9
M. Wt: 232.62 g/mol
InChI Key: WFRQZFZIQRLMOT-UHFFFAOYSA-N
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Description

N-(2-chloroethyl)-3-methyl-5-nitro-imidazole-4-carboxamide is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloroethyl)-3-methyl-5-nitro-imidazole-4-carboxamide typically involves the reaction of 2-chloroethylamine with 3-methyl-5-nitroimidazole-4-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product.

Industrial Production Methods

Industrial production of N-(2-chloroethyl)-3-methyl-5-nitro-imidazole-4-carboxamide involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloroethyl)-3-methyl-5-nitro-imidazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the chloroethyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups at the chloroethyl position.

Scientific Research Applications

N-(2-chloroethyl)-3-methyl-5-nitro-imidazole-4-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chloroethyl)-3-methyl-5-nitro-imidazole-4-carboxamide involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This can result in the inhibition of key biological pathways, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloroethyl)-N-nitrosoureas: These compounds share the chloroethyl group and are known for their anticancer properties.

    3-methyl-5-nitroimidazole derivatives: These compounds have similar core structures and are studied for their biological activities.

Uniqueness

N-(2-chloroethyl)-3-methyl-5-nitro-imidazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity

Properties

CAS No.

7464-69-9

Molecular Formula

C7H9ClN4O3

Molecular Weight

232.62 g/mol

IUPAC Name

N-(2-chloroethyl)-3-methyl-5-nitroimidazole-4-carboxamide

InChI

InChI=1S/C7H9ClN4O3/c1-11-4-10-6(12(14)15)5(11)7(13)9-3-2-8/h4H,2-3H2,1H3,(H,9,13)

InChI Key

WFRQZFZIQRLMOT-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1C(=O)NCCCl)[N+](=O)[O-]

Origin of Product

United States

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